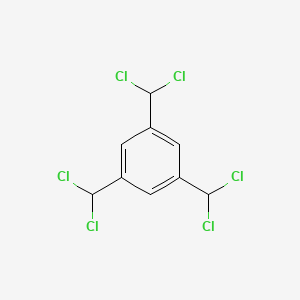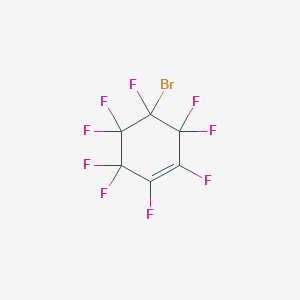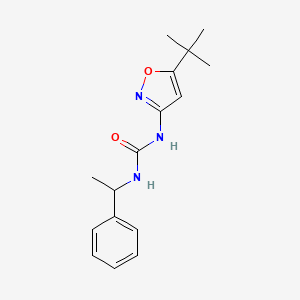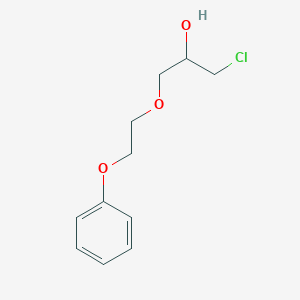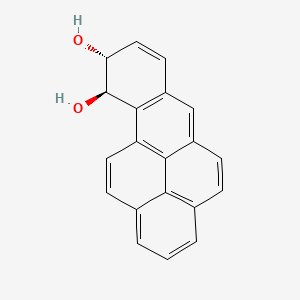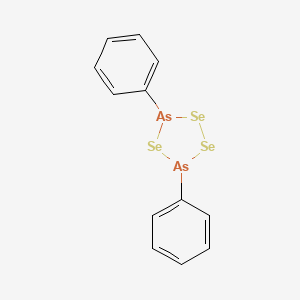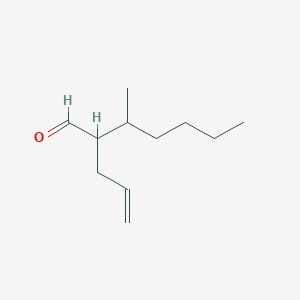
3-Methyl-2-(prop-2-EN-1-YL)heptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(prop-2-EN-1-YL)heptanal is an organic compound with a unique structure that includes a heptanal backbone substituted with a methyl group and a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(prop-2-EN-1-YL)heptanal typically involves the use of aliphatic aldehydes and alkenes. One common method is the aldol condensation reaction, where an aldehyde reacts with an enolate ion to form a β-hydroxy aldehyde, which can then be dehydrated to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as zeolites or metal oxides may be used to enhance the reaction rate and selectivity. The process may also involve purification steps such as distillation or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(prop-2-EN-1-YL)heptanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: 3-Methyl-2-(prop-2-EN-1-YL)heptanoic acid.
Reduction: 3-Methyl-2-(prop-2-EN-1-YL)heptanol.
Substitution: 3-Methyl-2-(2-bromo-propyl)heptanal.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(prop-2-EN-1-YL)heptanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(prop-2-EN-1-YL)heptanal involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-(prop-2-EN-1-YL)hexanal: Similar structure but with a shorter carbon chain.
3-Methyl-2-(prop-2-EN-1-YL)octanal: Similar structure but with a longer carbon chain.
2-Methyl-3-(prop-2-EN-1-YL)heptanal: Similar structure but with the methyl group on a different carbon atom.
Uniqueness
3-Methyl-2-(prop-2-EN-1-YL)heptanal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or odor profiles are desired .
Eigenschaften
CAS-Nummer |
58105-41-2 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
3-methyl-2-prop-2-enylheptanal |
InChI |
InChI=1S/C11H20O/c1-4-6-8-10(3)11(9-12)7-5-2/h5,9-11H,2,4,6-8H2,1,3H3 |
InChI-Schlüssel |
XMRDXLJWGHLFCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)C(CC=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


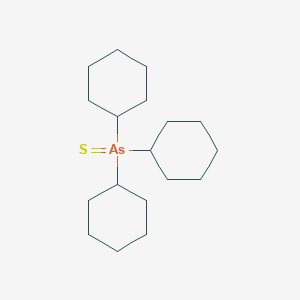
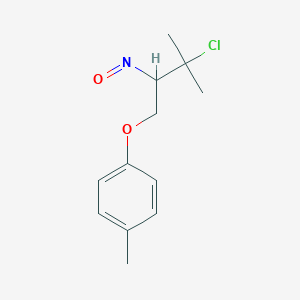
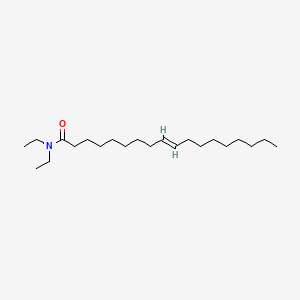
![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
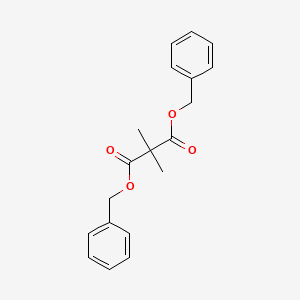
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
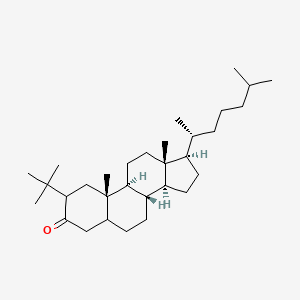
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
